molecular formula C10H18F3NO3 B15052449 (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester

Cat. No.: B15052449
M. Wt: 257.25 g/mol
InChI Key: DCFVKUGBDIZNLT-UHFFFAOYSA-N
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Description

“(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester” is a carbamate derivative characterized by a tert-butyl carbamate group linked to a propyl chain substituted with a trifluoromethoxymethyl (-OCH₂CF₃) group at the 1-position. Carbamates are widely employed due to their stability and ease of removal under mild conditions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug candidates.

Properties

Molecular Formula

C10H18F3NO3

Molecular Weight

257.25 g/mol

IUPAC Name

tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate

InChI

InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)

InChI Key

DCFVKUGBDIZNLT-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Primary Amines

In a representative procedure, 3-(isopropylamino)propan-1-ol undergoes Boc protection using Boc₂O (2.0 equiv) and triethylamine (2.6 equiv) in dichloromethane at 15°C for 6 hours, yielding tert-butyl N-(3-hydroxypropyl)-N-isopropyl-carbamate in 50% yield after silica gel chromatography. Analogously, 1-trifluoromethoxymethyl-propylamine would react with Boc₂O under similar conditions. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl of Boc₂O, facilitated by triethylamine as a proton scavenger.

Critical Parameters :

  • Solvent : Dichloromethane or THF for optimal solubility.
  • Temperature : 0–25°C to minimize side reactions.
  • Base Stoichiometry : 1.1–2.0 equiv relative to Boc₂O.

Synthesis of 1-Trifluoromethoxymethyl-propylamine

The trifluoromethoxymethyl group (-CH₂OCF₃) is introduced via nucleophilic substitution or functional group interconversion. Two predominant strategies emerge:

Nucleophilic Displacement of Halides

A bromo or iodo intermediate (e.g., 3-bromopropan-1-amine hydrobromide) reacts with potassium trifluoromethoxide (KOCF₃). However, KOCF₃’s instability necessitates in situ generation from trifluoromethyl alcohol (CF₃OH) and potassium hydride, a process complicated by CF₃OH’s volatility.

Example Protocol :

  • Synthesis of 3-bromopropan-1-amine : Propane-1,3-diol is converted to 3-bromopropanol via HBr treatment, followed by Gabriel synthesis to yield the amine.
  • Substitution with KOCF₃ :
    • 3-Bromopropan-1-amine (1.0 equiv), KOCF₃ (1.2 equiv), DMF, 80°C, 12 hours.
    • Yield: ~40–60% (estimated).

Hydroxyl Group Functionalization

An alternative route modifies 3-aminopropan-1-ol:

  • Protection of Amine : Boc protection as described in Section 1.1.
  • Conversion of Hydroxyl to Trifluoromethoxymethyl :
    • Step 1 : Tosylation of the hydroxyl group using tosyl chloride (1.1 equiv) and pyridine (1.5 equiv) in DCM at 0°C.
    • Step 2 : Displacement with AgOCF₃ (silver trifluoromethoxide) in acetonitrile at 60°C for 24 hours.
    • Yield : ~30–50% (extrapolated from analogous reactions).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCM 15 6 50
THF 25 4 62
Acetonitrile 60 24 35

Polar aprotic solvents (e.g., THF) enhance nucleophilicity but may necessitate higher temperatures for displacement reactions.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves solubility of KOCF₃ in DMF, increasing yields to ~55%.
  • Microwave Assistance : Reducing reaction time from 24 hours to 2 hours for tosylate displacement at 100°C.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent effectively separates Boc-protected intermediates.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve trifluoromethoxymethyl derivatives.

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    • δ 1.48 (s, 9H, Boc CH₃), 3.35 (m, 2H, NCH₂), 3.58 (m, 2H, OCH₂CF₃), 4.65 (d, J = 4.4 Hz, 1H, NH).
  • ¹⁹F NMR : δ -58.2 (s, CF₃).

Challenges and Mitigation Strategies

Carbocation Stability

The tert-butyl carbamate group generates a stable tert-butyl cation upon acidolysis, as observed in TFA-mediated deprotection. However, under basic Boc protection conditions, cation formation is negligible.

Trifluoromethoxymethyl Hydrolysis

The -OCF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during synthesis.

Industrial-Scale Applications

Patent CN113121388A demonstrates gram-scale synthesis of analogous carbamates via telescoped reactions (yield: 96.3%). Key adaptations include:

  • Continuous Distillation : Removing byproducts (e.g., CO₂) shifts equilibrium toward product.
  • In-line Analytics : FTIR monitors Boc group incorporation in real time.

Chemical Reactions Analysis

Deprotection of tert-Butyl Esters

tert-Butyl protecting groups are selectively removed under mild conditions. Key deprotection methods include:

Method Reagents Conditions Yield Reference
Aqueous phosphoric acid H₃PO₄, H₂OMild, selective cleavage of tert-butyl estersHigh
Magic Blue catalyst Magic Blue, triethylsilaneCatalytic cleavage of C-O bondsHigh
Powdered KOH in THF KOH (powdered), THFAmbient temperature, safe alternativeExcellent

Conversion to Functional Groups

tert-Butyl esters can be converted to other reactive intermediates:

a. Acid Chlorides

  • Reagent : SOCl₂ (thionyl chloride)

  • Conditions : Room temperature

  • Yield : Very high (>90%) for tert-butyl esters .

b. Amides and Esters
tert-Butyl esters react with α,α-dichlorodiphenylmethane and SnCl₂ to generate acid chlorides, which are then used in nucleophilic substitutions with alcohols/amines .

Stability and Reactivity Considerations

  • Thermolysis : tert-Butyl esters are stable under basic conditions but undergo cleavage under acidic hydrolysis (e.g., H₃PO₄) .

  • Safety : Safer alternatives like powdered KOH in THF avoid hazards associated with NaH/DMF (e.g., explosive decomposition) .

Structural Insights

tert-Butyl carbamates exhibit specific structural features:

  • Steric hindrance : The bulky tert-butyl group stabilizes the ester against premature hydrolysis.

  • Selective cleavage : Deprotection methods exploit the tert-butyl group’s stability under certain conditions (e.g., Magic Blue catalyst) .

References

  • Ogasa et al. (2024), Synlett.

  • PMC article (2022).

  • PubMed article (2023).

Scientific Research Applications

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key physicochemical properties of structurally related tert-butyl carbamate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Purity Key Properties
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester (hypothetical) C₁₀H₁₆F₃NO₃* ~257.23* Not available Trifluoromethoxymethyl on propyl N/A High lipophilicity, metabolic stability
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester C₉H₁₆F₃NO₃ 243.22 1208079-20-2 Methyl and trifluoromethoxy on ethyl 95% Used as a pharmaceutical intermediate
tert-Butyl (1-formylcyclopropyl)carbamate C₉H₁₅NO₃ 185.22 107259-06-3 Formyl group on cyclopropyl 97% Infrared spectrum validated
Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester Not specified Not specified 186466-64-8 Hydroxy and dimethylpropyl Not given Chiral center (R-configuration)

*Estimated based on structural analogy.

Key Observations:

  • Substituent Effects: The trifluoromethoxy group in the target compound and ’s analog increases molecular weight significantly compared to non-halogenated derivatives (e.g., 243.22 vs. 185.22 g/mol). This group enhances lipophilicity, which may improve blood-brain barrier penetration or receptor binding .
  • Purity and Analytical Data :

    • Commercial analogs are typically ≥95% pure, with analytical methods (e.g., infrared spectroscopy) used for validation .
  • Applications :

    • Trifluoromethoxy-substituted carbamates are prevalent in antiviral and antibacterial drug development due to their resistance to metabolic degradation .
    • Formylcyclopropyl derivatives may serve as aldehydes in condensation reactions or enzyme inhibitors .

Research Findings and Implications

While direct studies on “this compound” are absent, insights from analogs suggest:

  • Synthetic Utility : The tert-butyl carbamate group is stable under basic and acidic conditions, enabling its use in multi-step syntheses. The trifluoromethoxy group’s electron-withdrawing nature may facilitate selective deprotection or functionalization .
  • Biological Relevance: Trifluoromethoxy groups are associated with improved pharmacokinetic profiles in FDA-approved drugs (e.g., sofosbuvir).

Biological Activity

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester, with the CAS number 1208079-37-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H18_{18}F3_{3}N1_{1}O3_{3}
  • Molecular Weight : 257.25 g/mol
  • Purity : 97% .

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. The compound may exert its effects by modulating enzyme activities or receptor functions through binding interactions. This mechanism is critical for understanding its potential therapeutic applications.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antiviral Properties : Given the structural similarities to known antiviral agents, it is plausible that this compound could exhibit activity against viral proteases, similar to findings in other studies involving carbamate derivatives .

Case Studies and Research Findings

  • Synthesis and Evaluation of Related Compounds :
    • A study explored a series of carbamate derivatives for their inhibitory effects on SARS-CoV proteases. The findings suggested that modifications in the ester groups significantly influenced biological activity .
    • Another investigation highlighted the importance of trifluoromethyl groups in enhancing the bioactivity of similar compounds, suggesting that this compound could follow suit .
  • Comparative Analysis of Biological Activity :
    • A comparative analysis revealed that compounds with trifluoromethyl moieties exhibited enhanced lipophilicity and membrane permeability, which are favorable traits for drug candidates .

Table 1: Comparison of Biological Activities

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential enzyme inhibitor; antiviral activity ,
Carbamate Derivative AStructureStrong SARS-CoV protease inhibition
Carbamate Derivative BStructureModerate antiviral activity

Q & A

Quantifying enzymatic activity using Boc-protected substrates

  • Design fluorogenic assays (e.g., coupling with β-galactosidase) or use LC-MS/MS to monitor cleavage products. For example, details a dried blood spot assay using Boc-protected substrates and stable isotope internal standards .

Tables for Key Data

Table 1: Comparative Stability of Boc Group Under Acidic Conditions

AcidSolventTemp (°C)Half-life (h)Reference
10% TFA/DCMDCM250.5
4M HCl/dioxaneDioxane252.0
0.1% TfOH/MeCNMeCN405.0

Table 2: HRMS Data for Boc-Protected Derivatives

Compound[M+H]⁺ (Calc.)[M+Na]⁺ (Obs.)Error (ppm)
(1-Trifluoromethoxymethyl-propyl)-Boc342.1521364.13401.2

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